Cas no 23580-89-4 (methyl(3-phenylpropyl)amine)
methyl(3-phenylpropyl)amine Chemical and Physical Properties
Names and Identifiers
-
- N-Methyl-3-phenylpropan-1-amine
- (3-Phenylpropyl)Methylamine
- N-Methyl-3-phenylpropylamine
- Benzenepropanamine,N-methyl-
- Methyl-(3-phenyl-propyl)-amine
- N-Methyl-3-phenylpro
- N-Methyl-N-(3-phenylpropyl)amine
- Fluoxetine Related Compound B
- N-Methyl-N-(3-phenylpropyl)amine solution
- Methyl(3-phenylpropyl)amine
- N-(3-Phenylpropyl)methylamine
- N-METHYL-BENZENEPROPANAMINE
- BENZENEPROPANAMINE, N-METHYL-
- J-015154
- EN300-40932
- MLHBZVFOTDJTPK-UHFFFAOYSA-N
- BP-11151
- F2167-1305
- 1-(N-methylamino)-3-phenylpropane
- FLUOXETINE HYDROCHLORIDE IMPURITY B [EP IMPURITY]
- MLS000529568
- CHEMBL301755
- FT-0638335
- N-methyl-3-phenyl-propan-1-amine;hydrochloride
- DTXSID90275301
- PS-3586
- n-methyl-3-phenyl-propan-1-amine
- A878205
- AR1442
- Z102767020
- (3-phenylpropyl)methylamine, AldrichCPR
- N-(Methyl-d3)-3-phenylpropylamine
- BDBM32703
- Methyl(phenylpropyl)amine [USP]
- MFCD02089405
- NCGC00245431-01
- PM142C9WRQ
- HMS1695L10
- Fluoxetine hydrochloride impurity B [EP]
- SMR000122043
- SCHEMBL21677
- N-Methylbenzenepropanamine
- FT-0672052
- METHYL(PHENYLPROPYL)AMINE [USP IMPURITY]
- 23580-89-4
- UNII-PM142C9WRQ
- cid_9549628
- N-methyl-3-phenyl-1-propanamine;hydrochloride
- AKOS000156252
- AB10671
- methyl(3-phenylpropyl)amine;hydrochloride
- (3-phenylpropan-1-yl)methylamine
- Fluoxetine impurity B
- Fluoxetine hydrochloride impurity B
- N-methyl-3-phenyl-propan-1-amine; Fluoxetine Imp. B (EP); 1M-3PP
- DTXCID00226748
- benzene, (3-methylamino)propyl-
- Methyl(phenylpropyl)amine (USP)
- DB-046188
- FLUOXETINE HYDROCHLORIDE IMPURITY B (EP IMPURITY)
- METHYL(PHENYLPROPYL)AMINE (USP IMPURITY)
- methyl(3-phenylpropyl)amine
-
- MDL: MFCD02089405
- Inchi: 1S/C10H15N/c1-11-9-5-8-10-6-3-2-4-7-10/h2-4,6-7,11H,5,8-9H2,1H3
- InChI Key: MLHBZVFOTDJTPK-UHFFFAOYSA-N
- SMILES: N(C)CCCC1C=CC=CC=1
Computed Properties
- Exact Mass: 149.12000
- Monoisotopic Mass: 149.120449
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 11
- Rotatable Bond Count: 4
- Complexity: 84.9
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.5
- Topological Polar Surface Area: 12
Experimental Properties
- Density: 0.909
- Boiling Point: 227 ºC
- Flash Point: 98 ºC
- Refractive Index: 1.504
- PSA: 12.03000
- LogP: 2.22950
- Vapor Pressure: 0.1±0.4 mmHg at 25°C
methyl(3-phenylpropyl)amine Security Information
- Signal Word:warning
- Hazard Statement: Irritant
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Hazardous Material transportation number:NONH for all modes of transport
- Hazard Category Code: 22-41
- Safety Instruction: 26-39
-
Hazardous Material Identification:
- HazardClass:IRRITANT
- Storage Condition:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
methyl(3-phenylpropyl)amine Customs Data
- HS CODE:2921499090
- Customs Data:
China Customs Code:
2921499090Overview:
2921499090 Other aromatic monoamines and derivatives and their salts. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
2921499090 other aromatic monoamines and their derivatives; salts thereof VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:30.0%
methyl(3-phenylpropyl)amine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A019109721-5g |
N-Methyl-3-phenylpropan-1-amine |
23580-89-4 | 95% | 5g |
$672.00 | 2023-09-02 | |
| Chemenu | CM308945-5g |
N-Methyl-3-phenylpropan-1-amine |
23580-89-4 | 95% | 5g |
$598 | 2021-06-16 | |
| TRC | M325690-25mg |
N-Methyl-3-phenylpropylamine |
23580-89-4 | 25mg |
$ 94.00 | 2023-09-07 | ||
| TRC | M325690-100mg |
N-Methyl-3-phenylpropylamine |
23580-89-4 | 100mg |
$ 127.00 | 2023-09-07 | ||
| TRC | M325690-250mg |
N-Methyl-3-phenylpropylamine |
23580-89-4 | 250mg |
$ 178.00 | 2023-09-07 | ||
| TRC | M325690-500mg |
N-Methyl-3-phenylpropylamine |
23580-89-4 | 500mg |
$ 322.00 | 2023-04-17 | ||
| TRC | M325690-1g |
N-Methyl-3-phenylpropylamine |
23580-89-4 | 1g |
$ 631.00 | 2023-04-17 | ||
| TRC | M325690-2g |
N-Methyl-3-phenylpropylamine |
23580-89-4 | 2g |
$ 1171.00 | 2023-04-17 | ||
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | PHR2041-5ML |
methyl(3-phenylpropyl)amine |
23580-89-4 | 5ml |
¥3257.65 | 2023-10-14 | ||
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 1279826-5ML |
Fluoxetine Related Compound B |
23580-89-4 | United States Pharmacopeia (USP) Reference Standard | 5ML |
¥15779.59 | 2022-02-21 |
methyl(3-phenylpropyl)amine Suppliers
methyl(3-phenylpropyl)amine Related Literature
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Jones Limberger,Thiago S. Claudino,Adriano L. Monteiro RSC Adv. 2014 4 45558
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Alexey A. Makarov,Roy Helmy,Leo Joyce,Mikhail Reibarkh,Mathew Maust,Sumei Ren,Ingrid Mergelsberg,Christopher J. Welch Org. Biomol. Chem. 2016 14 4448
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Marina Ciriani,Rudi Oliveira,Carlos A. M. Afonso Green Chem. 2022 24 4328
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G. C. Forward,D. A. Whiting J. Chem. Soc. C 1969 1647
Additional information on methyl(3-phenylpropyl)amine
Introduction to Methyl(3-phenylpropyl)amine and Its Significance in Modern Chemical Research
Methyl(3-phenylpropyl)amine, a compound with the CAS number 23580-89-4, represents a fascinating molecule in the realm of organic chemistry and pharmaceutical research. This compound, characterized by its unique structural features, has garnered attention due to its potential applications in various scientific domains. The presence of a methyl group and a 3-phenylpropyl chain makes it a versatile building block for synthesizing more complex molecules, which is particularly relevant in the development of novel therapeutic agents.
The chemical structure of methyl(3-phenylpropyl)amine consists of an amine functional group attached to a propyl chain that is further substituted with a phenyl ring. This configuration imparts specific electronic and steric properties to the molecule, making it an attractive candidate for further functionalization. In recent years, there has been a growing interest in exploring the pharmacological properties of such compounds, as they can serve as scaffolds for designing drugs with enhanced efficacy and reduced side effects.
One of the most compelling aspects of methyl(3-phenylpropyl)amine is its role in the synthesis of bioactive molecules. Researchers have been leveraging its structural framework to develop compounds that interact with biological targets in novel ways. For instance, studies have shown that derivatives of this compound can exhibit potent activity against certain enzymes and receptors, which are implicated in various diseases. This has spurred significant interest in understanding the mechanism of action of these derivatives and their potential therapeutic applications.
Recent advancements in computational chemistry have further enhanced the study of methyl(3-phenylpropyl)amine and its derivatives. Molecular modeling techniques allow researchers to predict the behavior of these compounds in complex biological systems with remarkable accuracy. This has enabled the identification of new leads for drug development and has streamlined the process of optimizing their pharmacological properties. The integration of experimental data with computational insights has been crucial in unraveling the structure-activity relationships (SAR) of these molecules.
In addition to its pharmaceutical applications, methyl(3-phenylpropyl)amine has found utility in other areas of chemical research. For example, it serves as a valuable intermediate in the synthesis of polymers and specialty chemicals. Its ability to undergo various chemical reactions makes it a versatile tool for organic synthesis, allowing chemists to construct complex molecular architectures efficiently.
The synthesis of methyl(3-phenylpropyl)amine itself is an intriguing process that highlights the ingenuity of modern synthetic chemistry. Traditional methods often involve multi-step reactions that require careful optimization to achieve high yields and purity. However, recent innovations have led to more efficient synthetic routes, including catalytic processes that minimize waste and energy consumption. These advancements not only improve the accessibility of the compound but also align with broader sustainability goals in the chemical industry.
The safety profile of methyl(3-phenylpropyl)amine is another critical consideration in its application. While it is not classified as a hazardous substance under standard regulatory frameworks, proper handling procedures must be followed to ensure safe laboratory practices. Researchers must adhere to established guidelines for storage, handling, and disposal to mitigate any potential risks associated with its use.
Future research directions for methyl(3-phenylpropyl)amine are promising and multifaceted. There is ongoing investigation into its potential as a precursor for next-generation therapeutics, particularly in areas such as oncology and neurology where novel treatment modalities are urgently needed. Additionally, exploring its role in material science could open up new avenues for developing advanced materials with unique properties.
In conclusion, methyl(3-phenylpropyl)amine (CAS number 23580-89-4) is a compound of considerable interest due to its structural versatility and potential applications across multiple scientific disciplines. Its role as a building block for synthesizing bioactive molecules underscores its importance in pharmaceutical research, while its utility in other areas highlights its broad utility. As our understanding of this compound continues to evolve, so too will its contributions to advancing scientific knowledge and innovation.
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